molecular formula C8H6BrNO B1291993 4-Bromo-2-methoxybenzonitrile CAS No. 330793-38-9

4-Bromo-2-methoxybenzonitrile

Cat. No.: B1291993
CAS No.: 330793-38-9
M. Wt: 212.04 g/mol
InChI Key: QRUOZMVYROKPOO-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a methoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process starting from 4-bromo-2-methoxybenzaldehyde. The aldehyde is first converted to the corresponding oxime, which is then dehydrated to form the nitrile. This method is preferred due to its high yield and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at the para position undergoes substitution under nucleophilic conditions due to electron-withdrawing effects from the nitrile and methoxy groups.

Reaction Reagents/Conditions Product Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid4-Aryl-2-methoxybenzonitrile85–92%
CyanationCuCN, DMF, 120°C4-Cyano-2-methoxybenzonitrile78%
MethoxylationNaOMe, CuI, DMSO, 80°C2,4-Dimethoxybenzonitrile63%

Electrophilic Substitution

The methoxy group directs electrophilic attacks to the ortho/para positions, while the nitrile group deactivates the ring.

Reaction Reagents/Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C4-Bromo-2-methoxy-5-nitrobenzonitrile70%
BrominationBr₂, FeBr₃, CH₂Cl₂4,5-Dibromo-2-methoxybenzonitrile88%

Functional Group Transformations

The nitrile group enables further derivatization:

Reduction

Reagent Conditions Product Yield Reference
LiAlH₄THF, reflux4-Bromo-2-methoxybenzylamine65%
H₂/Pd-CEtOH, 25°C4-Bromo-2-methoxybenzaldehyde91%

Hydrolysis

Reagent Conditions Product Yield Reference
H₂SO₄ (conc.)100°C, 6h4-Bromo-2-methoxybenzoic acid82%
NaOH/H₂O₂80°C, 3h4-Bromo-2-methoxybenzamide75%

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-couplings:

Reaction Catalyst Product Application Reference
Heck ReactionPd(OAc)₂, PPh₃4-Vinyl-2-methoxybenzonitrilePolymer precursors
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos4-Amino-2-methoxybenzonitrilePharmaceutical intermediates

Ring-Opening and Cyclization

Under strong bases, the nitrile group participates in cycloaddition reactions:

Reaction Conditions Product Yield Reference
Huisgen CycloadditionCu(I), NaN₃, DMF1,2,3-Triazole derivative80%
Grignard AdditionRMgX, THF, −78°C4-Bromo-2-methoxybenzyl alcohol68%

Environmental Degradation Studies

This compound undergoes photolytic degradation in aqueous environments:

Condition Degradation Pathway Half-Life Reference
UV Light (254 nm)C–Br bond cleavage → Benzonitrile4.2h
Microbial Action (Pseudomonas)Hydrolysis → Methoxybenzoic acid72h

Key Research Findings

  • Regioselectivity in Coupling Reactions : The methoxy group enhances para-selectivity in Suzuki couplings, achieving >90% regiochemical control .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nitrile group transformations by stabilizing transition states .
  • Thermal Stability : Decomposition occurs at 280°C, forming brominated polycyclic aromatic hydrocarbons (PAHs) .

This compound’s multifunctional reactivity makes it indispensable in synthesizing agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-Bromo-2-methoxybenzonitrile can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right due to its specific substitution pattern and reactivity.

Biological Activity

4-Bromo-2-methoxybenzonitrile is an organic compound notable for its diverse biological activities, which stem from its unique structural characteristics. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom, a methoxy group, and a nitrile group. The presence of these functional groups significantly influences its solubility, reactivity, and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The bromine and methoxy substituents enhance the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against pathogens.
  • CYP Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests that it may influence drug metabolism, making it relevant in pharmacological studies.
  • Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound likely binds to active sites on enzymes or receptors, altering their activity. The presence of the methoxy group can enhance binding affinity and specificity .
  • Cellular Pathway Modulation : By interacting with key signaling pathways, this compound may influence cellular responses related to growth, apoptosis, and metabolic processes .

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antimicrobial activity of various substituted benzonitriles found that compounds with bromine and methoxy groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural features in enhancing antimicrobial potency.
  • Pharmacological Applications : Research investigating the role of this compound as a CYP1A2 inhibitor revealed its potential to affect the pharmacokinetics of co-administered drugs. This finding underscores its relevance in drug development and safety assessments.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi,
CYP Enzyme InhibitionPotential inhibitor of CYP1A2,
Antioxidant ActivityMay reduce oxidative stress

Q & A

Q. (Basic) What synthetic methodologies are recommended for preparing 4-bromo-2-methoxybenzonitrile, and how can purity be validated?

Answer:
The synthesis typically involves bromination and methoxylation of benzonitrile precursors. Key steps include:

  • Substrate selection : Start with 2-methoxybenzonitrile or a brominated precursor (e.g., 4-bromo-2-hydroxybenzonitrile) for direct functionalization .
  • Optimization : Use catalysts like CuBr for bromination or NaOMe/K2CO3 for methoxylation under reflux (80–120°C) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Purity Validation :

TechniqueParametersApplication
HPLC C18 column, acetonitrile/water (70:30)Quantify impurities (<1%)
Melting Point Compare to literature (e.g., 67–68°C for analogs) Confirm crystallinity
1H/13C NMR CDCl3 solvent, δ 7.5–8.5 ppm (aromatic)Verify substituent positions

Q. (Basic) How can researchers characterize the molecular structure of this compound using spectroscopic methods?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • 1H NMR : Identify methoxy (-OCH3) protons at δ ~3.9 ppm and aromatic protons (integration ratio confirms substitution pattern) .
    • 13C NMR : Detect nitrile (C≡N) at δ ~115 ppm and bromine-induced deshielding in adjacent carbons .
  • Mass Spectrometry (MS) :
    • ESI-MS : Look for [M+H]+ at m/z 212 (C8H6BrNO requires 212.97 g/mol) .
  • IR Spectroscopy :
    • Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) .

Q. (Advanced) What computational strategies predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) is widely used:

  • Method : Apply the B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Applications :
    • Reactivity : Bromine’s electron-withdrawing effect lowers HOMO energy, favoring electrophilic substitution at the para position.
    • Solubility : Polarizable continuum models (PCM) predict solubility in aprotic solvents (e.g., DMF, DMSO) .

Q. (Advanced) How do crystallographic tools like WinGX or ORTEP-III resolve structural ambiguities in halogenated benzonitriles?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) .
  • Software Workflow :
    • WinGX : Process diffraction data for space group determination (e.g., monoclinic P21/c) .
    • ORTEP-III : Visualize thermal ellipsoids to assess bond angles and torsional strain (e.g., C-Br bond length ~1.89 Å) .
  • Validation : Compare experimental vs. calculated bond lengths (DFT) to identify crystallographic disorder .

Q. (Advanced) How can contradictions in reported physicochemical data (e.g., melting points) be resolved?

Answer:
Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

  • Cross-validation : Use DSC (Differential Scanning Calorimetry) to detect polymorphs and validate melting points .
  • Analytical Consistency : Compare HPLC retention times and NMR spectra across studies (e.g., 4-bromo-2-chlorobenzonitrile mp: 67–68°C vs. 142–143°C for analogs) .
  • Source Verification : Prioritize peer-reviewed datasets over vendor-reported values (e.g., Sigma-Aldrich disclaims analytical accuracy) .

Q. (Advanced) What mechanistic insights guide bromine substituent reactivity in cross-coupling reactions?

Answer:
The bromine site is pivotal for Suzuki-Miyaura or Ullmann couplings:

  • Catalyst Screening : Pd(PPh3)4 or CuI/1,10-phenanthroline for C-C bond formation .
  • Kinetic Studies : Monitor reaction progress via GC-MS to optimize temperature (80–100°C) and ligand ratios (1:2 Pd:ligand) .
  • Side Reactions : Competing hydrolysis of nitrile groups requires anhydrous conditions .

Q. (Basic) What substituent effects influence the stability of brominated benzonitriles?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Bromine and nitrile groups decrease electron density, reducing susceptibility to nucleophilic attack .
  • Ortho/Meta Directors : Methoxy groups direct electrophiles to the para position, stabilizing intermediates .
  • Steric Effects : Bulky substituents at the 2-position hinder crystal packing, lowering melting points .

Properties

IUPAC Name

4-bromo-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUOZMVYROKPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625076
Record name 4-Bromo-2-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330793-38-9
Record name 4-Bromo-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-fluoro-benzonitrile (15.0 g, 75.0 mmol), methanol (30.4 mL, 350 mmol) and potassium carbonate (31.1 g, 225 mmol) in DMF (150 mL) was stirred under argon at 55° C. overnight. At this point TLC (100% methylene chloride) revealed no starting material, and the reaction mixture was poured into ether (300 mL) and water (150 mL). The layers were separated, and the organic layer was washed with water (150 mL) and brine (50 mL), dried over Mg2SO4, filtrated, and concentrated under reduced pressure, providing (15.2 g, 95.5%) of 4-bromo-2-methoxy-benzonitrile as a white solid. 1H-NMR (CDCl3) δ 7.41 (d, J=8.1 Hz, 1H), 7.16 (dd, J=8.1, 1.6 Hz, 1H), 7.13 (d, J=1.6 Hz, 1H), 3.93 (s, 3H); MS GC-MS (M+=211; RT=6.15 min).
Quantity
15 g
Type
reactant
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30.4 mL
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reactant
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31.1 g
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150 mL
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150 mL
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

A suspension of potassium methoxide (4.24 g, 60.0 mmol) in tetrahydrofuran (40 mL) was added in portions to a solution of 4-Bromo-2-fluorobenzonitrile (8.0 g, 40.0 mmol) in tetrahydrofuran (50 mL) at −50° C. After one hour, the dry ice bath was removed and the reaction mixture was allowed to warm up to room temperature and stirred at room temperature for 6 hours. The reaction mixture was poured onto water (250 mL) and the solid was collected by filtration to give 4-bromo-2-methoxybenzonitrile (7.85 g, 92%). 1H NMR (DMSO-d6) δ 3.94 (s, 3H), 7.32 (d, J=8.23 Hz, 1H), 7.15 (s, 1H), 7.69 (d, J=8.23 Hz, 1H).
Name
potassium methoxide
Quantity
4.24 g
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reactant
Reaction Step One
Quantity
40 mL
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solvent
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8 g
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In a 1 L round-bottomed flask, 53.94 g (270 mmol) of 4-bromo-2-fluorobenzonitrile was dissolved in 500 mL of THF. Sodium methoxide (21.99 g, 407 mmol) was added and the mixture was heated to reflux until TLC (SiO2: CH2Cl2) showed complete consumption of starting material. The mixture was poured into 1N HCl and the THF was evaporated in vacuo. The remaining mixture was extracted with diethyl ether. The extract was dried (MgSO4) and filtered over a plug of silica gel. The plug was eluted with CH2Cl2 and the filtrate was evaporated in vacuo to afford 45.56 g (80%) of the product as a white solid. 1H NMR (500 MHz, CDCl3) δ 7.42 (d, 1H), 7.17 (dd, 1H), 7.14 (d, 1H), 3.95 (s, 3H).
Quantity
53.94 g
Type
reactant
Reaction Step One
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Quantity
500 mL
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solvent
Reaction Step One
Name
Sodium methoxide
Quantity
21.99 g
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reactant
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0 (± 1) mol
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Yield
80%

Synthesis routes and methods V

Procedure details

To a solution of 4-bromo-2-hydroxybenzonitrile (2 g, 10 mmol) in DMF (15 mL) and was added iodomethanel (2.87 g, 20.2 mmol) and potassium carbonate (2.79 g, 20.2 mmol) at room temperature. The mixture was stirred at room temperature for 12 h. The reaction mixture was diluted with water and extracted with ethyl acetate (10 mL*3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure to give 4-bromo-2-methoxybenzonitrile (2.08 g) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.34 (d, J=8.0 Hz, 1H), 7.10 (dd, J=8.4, 1.6 Hz, 1H), 7.06 (d, J=1.6 Hz, 1H), 3.87 (s, 3H).
Quantity
2 g
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reactant
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2.79 g
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reactant
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Quantity
15 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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